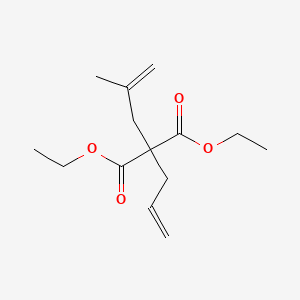

Diethyl2-allyl-2-(2-methylallyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-allyl-2-(2-methylallyl)malonate is an organic compound with the molecular formula C14H22O4 It is a diester of malonic acid, featuring two ester groups and two distinct allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate typically involves a multi-step process:

-

Alkylation of Malonic Ester: : The initial step involves the alkylation of diethyl malonate with allyl bromide in the presence of a strong base such as sodium ethoxide. This reaction introduces the first allyl group.

CH2(COOEt)2+CH2=CHCH2Br→CH2(COOEt)2CH2CH=CH2

-

Second Alkylation: : The second step involves the alkylation of the intermediate product with 2-methylallyl bromide under similar conditions to introduce the second allyl group.

CH2(COOEt)2CH2CH=CH2+CH2=C(CH3)CH2Br→CH2(COOEt)2CH2CH=CH2CH2C(CH3)=CH2

Industrial Production Methods

In an industrial setting, the synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-allyl-2-(2-methylallyl)malonate undergoes various types of chemical reactions, including:

-

Oxidation: : The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

-

Reduction: : The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).

-

Substitution: : The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas

Substitution: Sodium ethoxide, alkyl halides

Major Products Formed

Epoxides: Formed from the oxidation of allyl groups.

Diols: Formed from the oxidation of allyl groups.

Saturated Derivatives: Formed from the reduction of allyl groups.

Substituted Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, Diethyl 2-allyl-2-(2-methylallyl)malonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for understanding the mechanisms of these biochemical processes.

Medicine

Diethyl 2-allyl-2-(2-methylallyl)malonate has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-allyl-2-(2-methylallyl)malonate involves its reactivity towards various chemical reagents. The allyl groups can participate in electrophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: Lacks the allyl groups, making it less reactive in certain types of reactions.

Diethyl 2-allylmalonate: Contains only one allyl group, offering different reactivity and applications.

Diethyl 2-(2-methylallyl)malonate: Contains only one 2-methylallyl group, providing unique reactivity compared to the di-allyl derivative.

Uniqueness

Diethyl 2-allyl-2-(2-methylallyl)malonate is unique due to the presence of both allyl and 2-methylallyl groups. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile compound in synthetic organic chemistry.

Biological Activity

Diethyl 2-allyl-2-(2-methylallyl)malonate, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antifungal properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Synthesis

Diethyl 2-allyl-2-(2-methylallyl)malonate is characterized by its malonate backbone with two allylic substituents. Its chemical formula is C11H18O4, and it can be synthesized through a two-step process involving the attachment of allyl groups to a malonate derivative . The synthesis typically yields high purity compounds suitable for biological testing.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl 2-allyl-2-(2-methylallyl)malonate. In particular, research has demonstrated its effectiveness against various fungal pathogens, including Fusarium oxysporum. The compound exhibited both fungistatic and fungicidal effects depending on the concentration used.

Efficacy Data

The antifungal activity was assessed through in vitro bioassays, measuring the inhibition of mycelial growth. The results indicated that:

- IC50 values ranged from 0.013 µM to 35 µM , showcasing a dose-dependent response.

- Compounds with ortho-nitro substituents displayed the highest activity, with some classified as fungicides (e.g., IC50 = 13 nM for the most active derivative) .

The mechanism by which diethyl 2-allyl-2-(2-methylallyl)malonate exerts its antifungal effects is believed to involve disruption of fungal cell membranes and interference with metabolic pathways. The structural characteristics of the compound, particularly the presence of bulky substituents, may enhance its interaction with fungal targets.

Case Studies

Several case studies have documented the biological activity of diethyl 2-allyl-2-(2-methylallyl)malonate:

- Study on Mycelial Growth Inhibition :

- Antifungal Activity Comparison :

Summary Table of Biological Activity

| Activity Type | IC50 Range | Effect Type | Target Pathogen |

|---|---|---|---|

| Antifungal | 0.013 - 35 µM | Fungistatic/Fungicidal | Fusarium oxysporum |

| General Toxicity | Not reported | N/A | N/A |

Properties

CAS No. |

5309-50-2 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

diethyl 2-(2-methylprop-2-enyl)-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C14H22O4/c1-6-9-14(10-11(4)5,12(15)17-7-2)13(16)18-8-3/h6H,1,4,7-10H2,2-3,5H3 |

InChI Key |

SBCXXCUHJQSEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC(=C)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.